

Spectroscopic Characterization of 5-(Methoxymethoxy)-2-methylbenzaldehyde: A Predictive and Comparative Analysis

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Compound of Interest

Compound Name: 5-(Methoxymethoxy)-2-methylbenzaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethoxy)-2-methylbenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis, potentially serving as a versatile intermediate in the construction of more complex molecular architectures. The methoxymethyl (MOM) ether provides a common protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, allowing for differential functionalization of the molecule. Accurate structural confirmation of such intermediates is paramount in multi-step syntheses, and spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

This technical guide provides a detailed predictive analysis of the spectroscopic data for **5-(Methoxymethoxy)-2-methylbenzaldehyde**. In the absence of direct experimental spectra in the public domain, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast the ^1H NMR, ^{13}C NMR, IR, and MS spectra. This approach not only offers a reliable blueprint for the identification of the target molecule but also serves as an educational tool for understanding the influence of various functional groups on spectroscopic outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ^1H and ^{13}C NMR spectra of **5-(Methoxymethoxy)-2-methylbenzaldehyde**, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic protons and the characteristic signals of the functional groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehyde proton (-CHO)
~7.6	d	1H	Aromatic proton (H-6)
~7.2	dd	1H	Aromatic proton (H-4)
~7.1	d	1H	Aromatic proton (H-3)
~5.2	s	2H	Methylene protons (-O-CH ₂ -O-)
~3.5	s	3H	Methoxyl protons (-O-CH ₃)
~2.6	s	3H	Methyl protons (Ar-CH ₃)

Interpretation and Rationale

The aldehyde proton is expected to be the most downfield signal, typically appearing around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group.^[1] The aromatic region will display signals for the three non-equivalent protons on the benzene ring. The proton at the 6-position (H-6), being ortho to the electron-withdrawing aldehyde group, is predicted to be the most downfield of the aromatic protons. The protons at the 3 and 4-positions will be upfield

relative to H-6, with their exact shifts influenced by the electron-donating effects of the methyl and methoxymethoxy groups.

The methoxymethyl (MOM) group will exhibit two characteristic singlets: one for the two methylene protons of the acetal at approximately δ 5.2 ppm and another for the three methoxy protons around δ 3.5 ppm.[2] The methyl group attached to the aromatic ring is expected to resonate as a singlet in the upfield region, around δ 2.6 ppm.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum is derived from additive models of substituent chemical shift effects on the aromatic carbons and the known chemical shifts of the functional group carbons.

Predicted Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde carbonyl (C=O)
~160	Aromatic carbon (C-5)
~140	Aromatic carbon (C-2)
~135	Aromatic carbon (C-1)
~128	Aromatic carbon (C-6)
~122	Aromatic carbon (C-4)
~115	Aromatic carbon (C-3)
~94	Methylene carbon (-O-CH ₂ -O-)
~56	Methoxyl carbon (-O-CH ₃)
~19	Methyl carbon (Ar-CH ₃)

Interpretation and Rationale

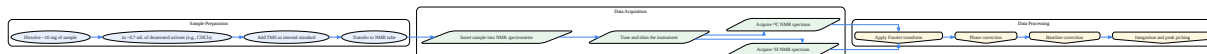
The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, around δ 192 ppm.[3] The aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents. The carbon bearing the methoxymethoxy group (C-5) is expected to be the most downfield of the ring carbons directly

bonded to oxygen. The carbon attached to the methyl group (C-2) will also be downfield. The remaining aromatic carbons will have shifts determined by their position relative to the electron-withdrawing aldehyde and electron-donating ether and methyl groups.

The methylene carbon of the MOM group is characteristically found around δ 94 ppm, and the methoxy carbon resonates at approximately δ 56 ppm.[2][4] The upfield signal around δ 19 ppm is assigned to the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like **5-(Methoxymethoxy)-2-methylbenzaldehyde** would be as follows:



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Figure 1: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of **5-(Methoxymethoxy)-2-methylbenzaldehyde** is based on the characteristic absorption frequencies of aldehydes, ethers, and substituted aromatic compounds.

Predicted IR Data

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium	C-H stretching (aliphatic)
~2820, ~2720	Medium, weak	C-H stretching (aldehyde)
~1700	Strong	C=O stretching (aldehyde)
~1600, ~1480	Medium	C=C stretching (aromatic)
~1250, ~1050	Strong	C-O stretching (ether)

Interpretation and Rationale

The most prominent peak in the IR spectrum is expected to be the strong absorption of the aldehyde carbonyl (C=O) stretch, typically found around 1700 cm⁻¹.^[5] The presence of an aldehyde is further confirmed by the characteristic, and often weaker, C-H stretching bands around 2820 and 2720 cm⁻¹.^[5]

The aliphatic C-H stretching of the methyl and methoxymethyl groups will appear in the 2950-2850 cm⁻¹ region. The aromatic C=C stretching vibrations are expected to give rise to medium intensity bands in the 1600-1480 cm⁻¹ range. The strong absorptions in the fingerprint region, particularly around 1250 and 1050 cm⁻¹, are indicative of the C-O stretching of the ether linkages in the methoxymethoxy group.^[2]

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) method is a common and convenient way to obtain an IR spectrum.



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Figure 2: Generalized workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrum Data

The predicted mass spectrum is based on the calculated molecular weight and expected fragmentation patterns for this class of compounds.

m/z (mass-to-charge ratio)	Predicted Identity
180	Molecular ion [M] ⁺
179	[M-H] ⁺
150	[M-CH ₂ O] ⁺
149	[M-OCH ₃] ⁺
135	[M-CH ₂ OCH ₃] ⁺
121	[M-CHO-OCH ₃] ⁺
91	Tropylium ion [C ₇ H ₇] ⁺
45	[CH ₂ OCH ₃] ⁺

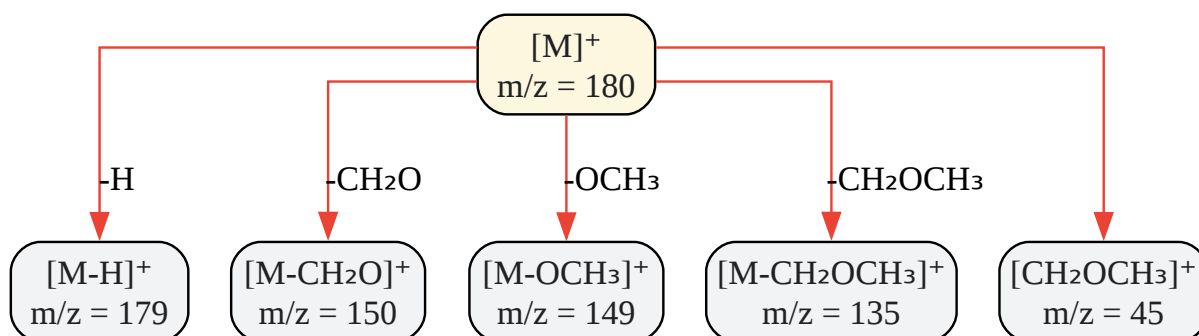
Interpretation and Rationale

The molecular ion peak ([M]⁺) for **5-(Methoxymethoxy)-2-methylbenzaldehyde** (C₁₀H₁₂O₃) is expected at m/z 180. A prominent peak at m/z 179 corresponding to the loss of a hydrogen atom ([M-H]⁺) is also anticipated, which is common for aldehydes.

The fragmentation of the methoxymethyl ether is a key diagnostic feature. Loss of formaldehyde (CH₂O, 30 Da) from the molecular ion would result in a fragment at m/z 150. Cleavage of the methoxy group (-OCH₃, 31 Da) would lead to a fragment at m/z 149. The loss of the entire methoxymethyl radical (-CH₂OCH₃, 45 Da) would produce a fragment at m/z 135. A fragment corresponding to the methoxymethyl cation itself may be observed at m/z 45.

Further fragmentation of the benzaldehyde core can also occur. For instance, the loss of the formyl group (-CHO) and a methoxy group could lead to a fragment at m/z 121. The presence of a methyl group on the benzene ring could also lead to the formation of the stable tropylium ion at m/z 91.

Predicted Fragmentation Pathway



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Figure 3: Predicted major fragmentation pathways for **5-(Methoxymethoxy)-2-methylbenzaldehyde**.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for analyzing small organic molecules.



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Figure 4: Generalized workflow for EI-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **5-(Methoxymethoxy)-2-methylbenzaldehyde**. By leveraging the known spectroscopic behaviors of analogous compounds, we have constructed a detailed forecast of the ^1H NMR, ^{13}C NMR, IR, and MS data for this molecule. This information serves as a critical reference for scientists working with this compound, enabling its unambiguous identification and purity assessment. The outlined experimental protocols and interpretive rationales further enhance the utility of this guide as both a practical and educational resource in the field of chemical analysis.

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